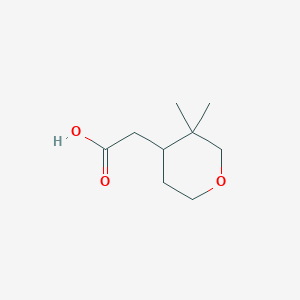
2-(3,3-Dimethyloxan-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethyloxan-4-yl)acetic acid, also known as Dimethyloxalylglycine (DMOG), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a cell-permeable prolyl hydroxylase inhibitor that can stabilize hypoxia-inducible factor (HIF), which plays a crucial role in cellular adaptation to hypoxia.
Wirkmechanismus
DMOG acts as a competitive inhibitor of prolyl hydroxylase, which is responsible for the degradation of HIF under normoxic conditions. By inhibiting prolyl hydroxylase, DMOG can stabilize HIF and promote its transcriptional activity, leading to increased expression of genes involved in cellular adaptation to hypoxia.
Biochemical and Physiological Effects:
DMOG has been shown to have a range of biochemical and physiological effects, including increased angiogenesis, cell survival, and glucose metabolism under hypoxic conditions. It has also been shown to have anti-inflammatory and anti-apoptotic effects, which may have therapeutic implications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DMOG in lab experiments is its ability to induce HIF stabilization in a controlled manner, allowing for the study of cellular adaptation to hypoxia in a controlled environment. However, one limitation of using DMOG is that it can have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on DMOG, including:
1. Investigating its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
2. Studying its off-target effects and potential interactions with other cellular pathways.
3. Developing more specific and potent prolyl hydroxylase inhibitors for therapeutic use.
4. Exploring the role of HIF stabilization in cellular adaptation to other stressors, such as oxidative stress and nutrient deprivation.
In conclusion, DMOG is a promising chemical compound with potential therapeutic applications in various fields of research. Its ability to induce HIF stabilization has been extensively studied, and it may have implications for the treatment of various diseases. However, further research is needed to fully understand its mechanisms of action and potential limitations.
Synthesemethoden
DMOG can be synthesized through a reaction between ethyl oxalyl chloride and 2,2-dimethyl-1,3-dioxane-4-methanol in the presence of triethylamine. The resulting compound is then hydrolyzed to yield DMOG.
Wissenschaftliche Forschungsanwendungen
DMOG has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and cardiovascular diseases. It has been shown to induce HIF stabilization, which can promote angiogenesis, cell survival, and glucose metabolism under hypoxic conditions.
Eigenschaften
IUPAC Name |
2-(3,3-dimethyloxan-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)6-12-4-3-7(9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMYEZKCZKTQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethyloxan-4-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2912215.png)
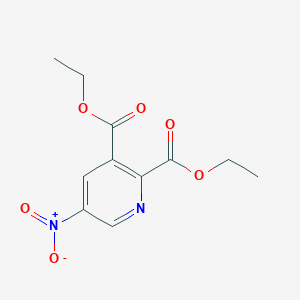

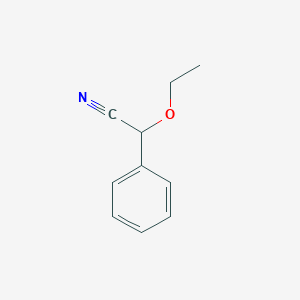
![Ethyl ({2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetate](/img/structure/B2912223.png)


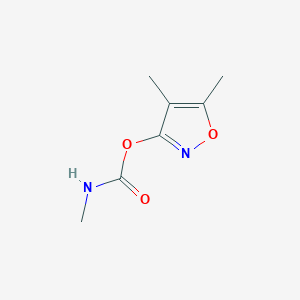
![2-Chloro-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanamide](/img/structure/B2912227.png)
![2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B2912228.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912229.png)
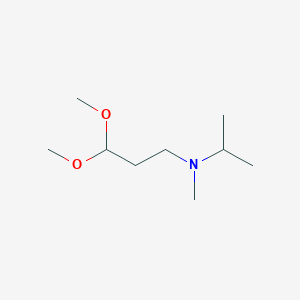
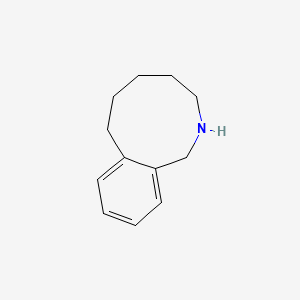
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenoxy)benzamide](/img/structure/B2912234.png)